4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide is an organic compound with a complex structure that includes a fluorine atom, a methylsulfamoyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides .
Scientific Research Applications
4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 4-fluoro-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide
Uniqueness
4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Properties
IUPAC Name |
4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-16-21(19,20)13-8-6-12(7-9-13)17-14(18)10-2-4-11(15)5-3-10/h2-9,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERYFYTMILONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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